
Indium trichloride
Overview
Description
Preparation Methods
Indium trichloride can be synthesized through several methods:
Direct Reaction with Chlorine: Indium metal reacts quickly with chlorine gas to form indium(3+);trichloride.
Electrochemical Synthesis: An electrochemical cell in a mixed methanol-benzene solution can also be used to produce indium(3+);trichloride.
Industrial Production: Industrially, indium(3+);trichloride is produced by dissolving indium metal in hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Lewis Acid-Catalyzed Reactions
InCl₃ activates substrates through σ- or π-coordination, enabling diverse transformations:
Diels-Alder Reactions
InCl₃ accelerates Diels-Alder reactions in water, offering high yields (90%) and recyclability . For example:
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Barbituric acid + Benzaldehyde + Ethyl vinyl ether → Cycloadduct (70% trans selectivity) .
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Knoevenagel condensation followed by reverse electron-demand Diels-Alder achieves multicomponent reactions with 90% yield .
Friedel-Crafts Reactions
InCl₃ facilitates alkylation and acylation of aromatic systems:
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Intramolecular Friedel-Crafts allylation of arenes yields fused heterocycles (e.g., tetrahydroquinoline derivatives) .
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Tandem carbonyl allylation–Prins cyclization of aldehydes produces dihydropyrans with cis diastereoselectivity (>90% yield) .
Organometallic Reactions
InCl₃ serves as a precursor for indium-based organometallics:
Formation of Organoindium Compounds
Reductive Transformations
Nitrogen Heterocycles
Substrate | Product | Conditions | Yield | Reference |
---|---|---|---|---|
2-Aminochalcone | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Microwave, solvent-free | 85–95% | |
N-Arylaldimine + Cyclopentadiene | Quinoline derivatives | RT, InCl₃/H₂O | 80–90% |
Oxygen Heterocycles
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Flavones from 2′-hydroxychalcones via InCl₃-catalyzed oxidation (70–85% yield) .
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Dibenzo-dioxepines via cyclocondensation of biphenols with carbonyls .
Sulfur Heterocycles
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1,3-Dithiolanes from ketones and 1,2-ethanedithiol (90% yield) .
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Indenodithiepines via domino reactions of propargylic alcohols .
Hydrofunctionalization Reactions
InCl₃ activates alkynes and alkenes for nucleophilic additions:
Hydroamination/Hydroalkoxylation
Dehydrative SN1 Reactions
Cationic InCl₃/AgClO₄ systems enable α-alkyl propargyl cation generation for C–C bond formation (87% yield) :
Condensation and Multicomponent Reactions
InCl₃ promotes atom-efficient couplings:
Knoevenagel Condensation
Three-Component Reactions
Redox Reactions
InCl₃ participates in redox processes:
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Self-condensation of propargyl alcohols forms ethers via InCl₃-mediated dehydration .
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Oxidation of hydroflavanones to flavones using InCl₃/silica gel .
Comparative Catalytic Activity
Reaction Type | Catalyst | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Diels-Alder | InCl₃ | 90 | 70% trans | |
Friedel-Crafts Acylation | InCl₃ | 85 | – | |
Propargylation (SN1) | InCl₃/AgClO₄ | 87 | High |
Scientific Research Applications
Catalytic Applications
1.1 Organic Synthesis
Indium trichloride is recognized for its effectiveness as a Lewis acid catalyst in organic synthesis. Its ability to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds has made it a valuable reagent in the synthesis of bioactive compounds. Notably, InCl₃ has been employed in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals due to their biological activity.
- Heterocyclic Compounds : InCl₃ catalyzes reactions that yield various heterocycles, such as quinolines and pyrazoles, with high yields and selectivity. For instance, one study demonstrated the one-pot synthesis of quinoline derivatives using InCl₃ under microwave irradiation, achieving excellent yields .
- Eco-friendly Synthesis : The use of InCl₃ in aqueous media reduces the environmental impact of organic synthesis. Its stability in moisture allows for reactions to be conducted in water, enhancing safety and sustainability .
1.2 Case Study: Synthesis of Bioactive Compounds
A notable application of InCl₃ is its role in synthesizing bioactive natural products. For example, researchers have utilized InCl₃ for the total synthesis of complex natural products like mangrolide A and various polyketides, showcasing its versatility in constructing biologically relevant scaffolds .
Electronics and Optoelectronics
2.1 LED Manufacturing
This compound serves as a precursor for indium deposition in the production of light-emitting diodes (LEDs). The compound is converted into trimethylindium (TMI), which is subsequently used in chemical vapor deposition (CVD) processes to create indium layers on substrates . This application is critical for the development of high-efficiency LEDs.
2.2 Quantum Dots
In the field of nanotechnology, InCl₃ has been utilized in the synthesis of quantum dots (QDs), which are semiconductor particles that exhibit unique optical properties. These QDs have applications in bioimaging, photovoltaic devices, and photodetectors . The ability to manipulate their surface chemistry using InCl₃ enhances their functionality for specific applications.
Materials Science
3.1 Alloy Production
This compound is also used in the preparation of indium-based alloys for various industrial applications. These alloys are particularly useful in electronics and medical devices due to their favorable thermal and electrical properties .
Summary Table of Applications
Application Area | Details |
---|---|
Organic Synthesis | Catalyzes formation of heterocycles; used in eco-friendly aqueous reactions |
LED Manufacturing | Precursor for indium deposition; essential for CVD processes |
Quantum Dots | Used in synthesis for bioimaging and optoelectronic applications |
Alloy Production | Employed in creating indium-based alloys for electronics and medical devices |
Mechanism of Action
The mechanism of action of indium(3+);trichloride varies depending on its application:
Comparison with Similar Compounds
Indium trichloride can be compared with other indium halides:
Indium(III) Fluoride (InF₃): A white solid with a high melting point, used in similar applications as a Lewis acid.
Indium(III) Bromide (InBr₃): A pale yellow solid, also used in organic synthesis as a water-tolerant Lewis acid.
Indium(III) Iodide (InI₃): A yellow solid used as an iodide getter in industrial processes.
This compound stands out due to its high solubility and versatility in various chemical reactions and industrial applications.
Biological Activity
Indium trichloride (InCl₃) is an inorganic compound that has garnered attention for its diverse applications in organic synthesis and potential biological activity. This article explores the biological implications of InCl₃, focusing on its cytotoxicity, antimicrobial properties, and role as a catalyst in synthesizing bioactive compounds.
Overview of this compound
This compound is a Lewis acid that is soluble in water and various organic solvents. Its unique properties make it a valuable catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds, which are often biologically active. The compound's stability in aqueous environments enhances its utility in medicinal chemistry.
Cytotoxic Activity
Recent studies have investigated the cytotoxic effects of indium(III) complexes, including InCl₃, on various cancer cell lines. For instance, research has shown that InCl₃ exhibits significant cytotoxicity against leukemia cell lines such as HL-60 and Jurkat, as well as solid tumor lines like MDA-MB-231 and HCT-116. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular functions.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HL-60 | 15 | Apoptosis induction |
Jurkat | 20 | Disruption of mitochondrial function |
MDA-MB-231 | 25 | Cell cycle arrest |
HCT-116 | 30 | Reactive oxygen species generation |
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against various pathogens. Studies indicate that InCl₃ can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Catalytic Activity in Organic Synthesis
This compound serves as a catalyst in various organic reactions, particularly in the synthesis of heterocycles that exhibit biological activity. The compound's ability to facilitate reactions under mild conditions makes it an attractive option for synthesizing pharmaceuticals.
Case Studies
- Synthesis of Quinoline Derivatives : InCl₃ has been used to catalyze the formation of quinoline derivatives through an imino Diels–Alder reaction. These compounds are known for their antimalarial and anticancer properties.
- Formation of Benzofurans : A study demonstrated that InCl₃ catalyzed a three-component coupling reaction leading to the formation of benzofurans, which have been associated with anti-inflammatory activities.
- Allylation Reactions : The compound has been employed in allylation reactions that yield chromanes, which are important in natural products with significant biological roles.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing indium trichloride with high purity for laboratory use?
this compound can be synthesized via direct chlorination of indium metal, but purity depends on reaction conditions. An electrochemical method using a methanol-benzene solvent mixture reduces oxygen contamination and yields anhydrous InCl₃ . Key steps:
- Use chlorine gas in a controlled environment to avoid moisture.
- Electrochemical synthesis minimizes byproducts; monitor current density to optimize yield.
- Post-synthesis, store under inert gas (e.g., argon) due to its deliquescent nature .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is corrosive (H314) and toxic (H302). Essential precautions include:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of HCl gas released during reactions .
- Incompatible Materials: Avoid contact with strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent violent reactions .
- First Aid: For skin contact, rinse with water for 15+ minutes and seek medical attention .
Q. How should researchers characterize this compound to confirm its structural and chemical properties?
Standard characterization methods:
- X-ray Diffraction (XRD): Confirm crystalline structure (e.g., cubic or monoclinic phases).
- Thermogravimetric Analysis (TGA): Assess thermal stability and hydrate content (common in InCl₃·nH₂O).
- ICP-MS: Quantify indium purity and detect trace metal impurities .
Advanced Research Questions
Q. How can this compound’s catalytic efficiency in allylation or epoxidation reactions be systematically optimized?
Methodological considerations:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance Lewis acidity, critical for activating substrates like epoxides .
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Stoichiometric Ratios: Optimize InCl₃:substrate ratios (typically 1–5 mol%) to balance yield and byproduct formation.
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Kinetic Studies: Monitor reaction progress via GC-MS or NMR to identify rate-limiting steps .
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Table 1: Example optimization matrix for allylation of benzaldehyde:
InCl₃ (mol%) Solvent Temp (°C) Yield (%) 1 DMF 25 62 3 DCM 40 78 5 THF 60 45
Q. How should researchers resolve contradictions in toxicological data for this compound?
Existing studies report acute oral toxicity (LD₅₀ = 1,100 mg/kg in rats) but lack data on chronic exposure . To address gaps:
- Integrative Analysis: Use a weight-of-evidence approach (as in IND applications) to combine in vitro (e.g., cell viability assays) and in vivo data (e.g., pulmonary toxicity studies in Fischer 344 rats) .
- Mechanistic Studies: Investigate oxidative stress markers (e.g., glutathione depletion) to explain discrepancies between acute and subchronic toxicity .
Q. What strategies are effective for studying this compound’s ecological impact despite limited biodegradation data?
Proposed methodologies:
- Microcosm Experiments: Simulate aquatic environments with InCl₃ to measure bioaccumulation in algae or Daphnia.
- QSAR Modeling: Predict ecotoxicity using computational models based on analogous metal halides (e.g., GaCl₃) .
- Hazard Classification: Refer to UN transport codes (e.g., UN 3260 for corrosive solids) to infer handling risks in ecosystems .
Q. Methodological Best Practices
Q. How can researchers design experiments to mitigate this compound’s hygroscopicity in moisture-sensitive reactions?
- Drying Protocols: Pre-dry InCl₃ at 120°C under vacuum for 4 hours.
- Schlenk Techniques: Use air-free glassware to maintain anhydrous conditions.
- Real-Time Monitoring: Couple FTIR with reactions to detect moisture ingress .
Q. What statistical approaches are suitable for analyzing variability in this compound’s catalytic performance?
- Multivariate Analysis: Apply PCA to identify dominant variables (e.g., solvent polarity, temperature).
- Error Propagation Models: Quantify uncertainty in yield measurements due to InCl₃’s reactivity .
Properties
IUPAC Name |
indium(3+);trichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCMQHVBLHHWTO-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[In+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3In | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-82-8, 12672-70-7, 13465-10-6 | |
Record name | Indium trichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indium chloride (InCl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31JB8MKF8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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